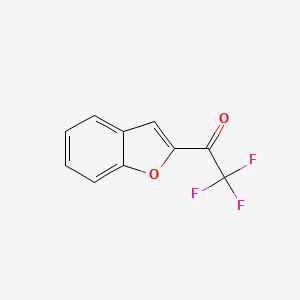

![molecular formula C7H3N3S B1626434 Benzo[c][1,2,5]thiadiazole-4-carbonitrile CAS No. 54554-45-9](/img/structure/B1626434.png)

Benzo[c][1,2,5]thiadiazole-4-carbonitrile

Overview

Description

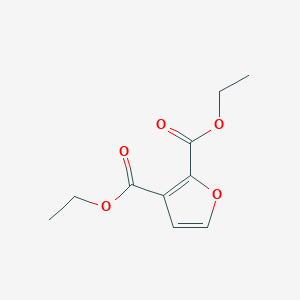

Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a type of electron donor-acceptor (D–A) system based on the benzo[c][1,2,5]thiadiazole (BTZ) motif . It has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of this compound involves the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents . The best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis

The electronic structure and electron delocalization in benzo[c][1,2,5]thiadiazole have been studied using X-ray analysis and ab initio calculations . The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

This compound has been used as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its electron donor-acceptor (D–A) structure . This structure allows it to be used in photovoltaics or as fluorescent sensors .Scientific Research Applications

Anticancer Potential

Benzo[c][1,2,5]thiadiazole derivatives, such as those synthesized with boron-based heterocycles, have been recognized for their potent pharmacological activities, including anticancer potential. These compounds are particularly targeted towards tumor hypoxia, making them significant in cancer research and therapy (Das, Shareef, & Das, 2023).

Optoelectronic Applications

Benzo[c][1,2,5]thiadiazole derivatives are used extensively in organic semiconductors. They are employed in a range of optoelectronic applications, including transistors, solar cells, photodetectors, and thermoelectrics. The unique electronic structure of these compounds makes them suitable for high-performance optoelectronic devices (Chen et al., 2016).

Photovoltaic Applications

These derivatives are studied for various photovoltaic applications like dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs). Their unique structures, particularly with cyanogroups as anchor acceptors, make them valuable for enhancing the efficiency of solar energy conversion and light emission (Chmovzh, Kudryashev, & Rakitin, 2022).

Organic Optoelectronic Research

Benzo[c][1,2,5]thiadiazole-based materials have shown potential in organic optoelectronic research, particularly in the context of open-shell biradical nature, which opens up new possibilities for advanced material design and applications (Tam & Wu, 2015).

Solar Cell Efficiency

The integration of benzo[c][1,2,5]thiadiazole derivatives with other compounds has led to significant improvements in solar cell efficiency. They have been used to create dyes that exhibit high power conversion efficiency and stability under sunlight exposure, making them highly effective for dye-sensitized solar cells (Yang et al., 2016).

Mechanism of Action

The mechanism of action of Benzo[c][1,2,5]thiadiazole-4-carbonitrile is based on its role as an electron donor-acceptor (D–A) system . By varying the donor groups while keeping the BTZ acceptor group the same, the photocatalyst’s optoelectronic and photophysical properties can be systematically modified .

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIREDJNNOUDAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90480014 | |

| Record name | AGN-PC-0NI1SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54554-45-9 | |

| Record name | AGN-PC-0NI1SE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90480014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)

![[(1S,2S,3S,5R)-2,6,6-Trimethyl-3-bicyclo[3.1.1]heptanyl]methanamine;hydrochloride](/img/structure/B1626366.png)

![8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1626369.png)

![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)

![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)